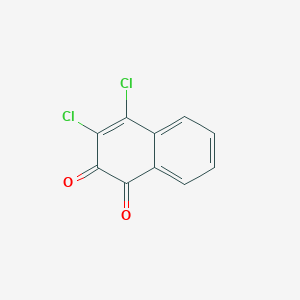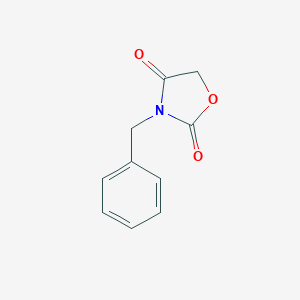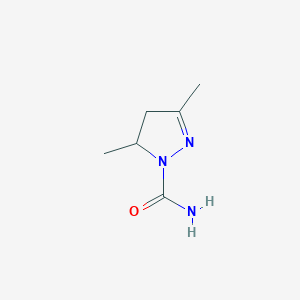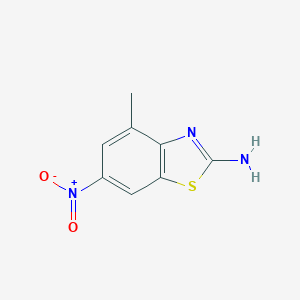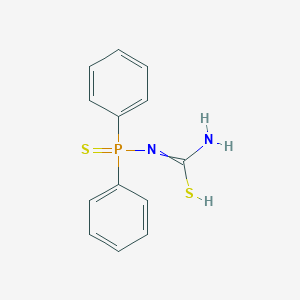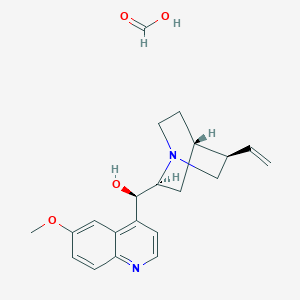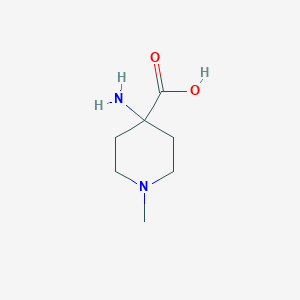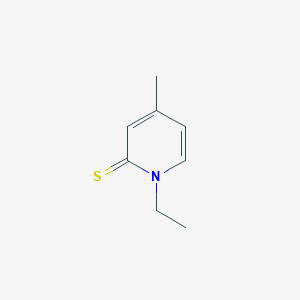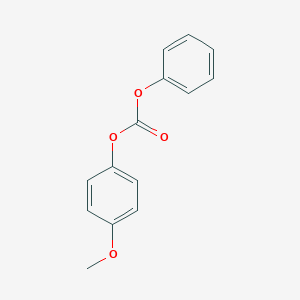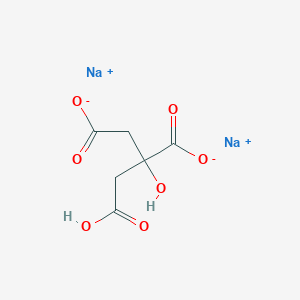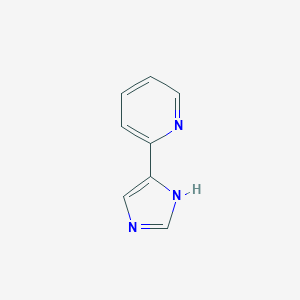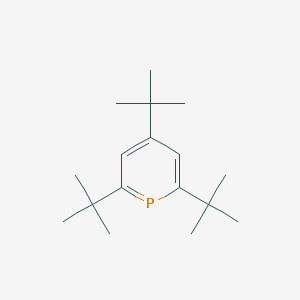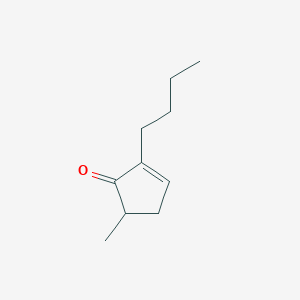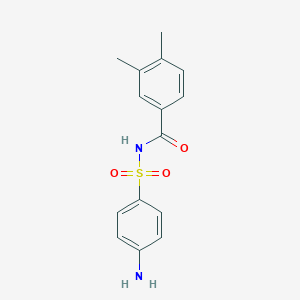
N-磺酰基-3,4-二甲酰胺
描述
Synthesis Analysis
The synthesis of N-Sulfanilyl-3,4-xylamide derivatives has been explored through various methods. One efficient approach involves the AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes, which allows for the construction of 4-arylsulfanyl and 4-alkylsulfanyl isoxazoles . Another study reports the highly enantioselective α-sulfenylation of 5H-oxazol-4-ones to N-(sulfanyl)succinimides, utilizing a cinchona alkaloid-derived squaramide as a catalyst to achieve good to excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of N-Sulfanilyl-3,4-xylamide derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD) has been employed to determine the crystal structures of several derivatives, revealing distinct molecular conformations and hydrogen bonding networks . Computational studies, including density functional theory (DFT), have been used to optimize molecular structures and analyze natural bond orbitals (NBO), frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The reactivity of N-Sulfanilyl-3,4-xylamide derivatives has been investigated in the context of carbonic anhydrase inhibition. A series of sulfonamides incorporating the sulfanilamide scaffold were prepared and tested as inhibitors of various carbonic anhydrase isoforms. These compounds showed nanomolar inhibition of tumor-associated isoforms CA IX and XII, suggesting potential clinical applications in antitumor and antimetastasis therapies .
Physical and Chemical Properties Analysis
The physical properties of N-Sulfanilyl-3,4-xylamide derivatives have been studied using thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. The derivatives exhibit melting points between 195–227°C and initiation of thermal decomposition between 259–271°C. The enthalpies of fusion for these compounds have been determined, indicating their thermal stability . Additionally, the derivatives have been screened for antibacterial and antifungal activities, showing no significant antibacterial activity with the introduction of the benzene ring to the CO–NH group or SO2–NH moiety, and no antifungal activity was observed .
科学研究应用
与N-磺酰基-3,4-二甲酰胺密切相关的木聚糖衍生物正在被探索其在制造新的生物聚合物醚和酯方面的潜力。这些衍生物在药物递送、造纸强度添加剂、絮凝助剂和抗菌剂中具有应用 (Petzold-Welcke等人,2014年).
磺胺,一种与N-磺酰基-3,4-二甲酰胺相关的化合物,是一种广泛使用的抗菌剂。对磺胺衍生物的研究包括对其合成、结构和潜在生物活性的研究 (Tahir等人,2017年).
木聚糖的硫酸化,类似于N-磺酰基-3,4-二甲酰胺,被研究以获得具有潜在治疗应用的生物活性木聚糖衍生物。木聚糖硫酸盐的结构差异通过先进的分析技术得到证实 (Daus等人,2011年).
硫酸化木聚糖,类似于N-磺酰基-3,4-二甲酰胺,已被研究用作絮凝剂,从溶液中去除染料。该应用展示了硫酸化木聚糖在环境修复中的潜力 (Liu等人,2018年).
N-磺酰基-3,4-二甲酰胺本身的研究集中在其在有机药物研究中的热分析,特别是在理解有机二元混合物中的双熔点现象 (Sekiguchi等人,1963年).
合成了含有磺酰胺键的氨基酸衍生物,包括N-磺酰基-3,4-二甲酰胺,并评估了它们的生物活性,揭示了潜在的治疗应用 (Maeda等人,1985年).
合成了与N-磺酰基-3,4-二甲酰胺在结构上相似的磺胺衍生物,并研究了它们的热和抗菌性能,表明它们在制药应用中的潜力 (Lahtinen等人,2014年).
安全和危害
属性
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXYIHYMGEIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152642 | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sulfanilyl-3,4-xylamide | |
CAS RN |
120-34-3 | |
| Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOYLSULFAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



